METHYL 4-(2-{3-[(4-METHOXYPHENYL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE
Description
The compound METHYL 4-(2-{3-[(4-METHOXYPHENYL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE is a structurally complex molecule featuring an imidazolidinone core substituted with a sulfanylidene (S=C) group, a 4-methoxyphenylmethyl moiety, and a methyl group. The imidazolidinone ring (a five-membered saturated heterocycle with two nitrogen atoms) is linked via an acetamido spacer to a methyl benzoate ester. Key functional groups include:
- Sulfanylidene (thiocarbonyl): Contributes to electronic delocalization and may influence reactivity or biological target interactions.
- 4-Methoxyphenylmethyl: Enhances lipophilicity and may modulate membrane permeability.
- Methyl benzoate ester: Increases metabolic stability compared to free carboxylic acids.
Such strategies are analogous to those used for triazole-thiones and hydrazinecarbothioamides in related studies .
Properties
IUPAC Name |
methyl 4-[[2-[3-[(4-methoxyphenyl)methyl]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-24-20(27)18(25(22(24)31)13-14-4-10-17(29-2)11-5-14)12-19(26)23-16-8-6-15(7-9-16)21(28)30-3/h4-11,18H,12-13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCKAUTWMFJUNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(N(C1=S)CC2=CC=C(C=C2)OC)CC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(2-{3-[(4-METHOXYPHENYL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Benzoate Ester: The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(2-{3-[(4-METHOXYPHENYL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
The compound Methyl 4-(2-{3-[(4-Methoxyphenyl)methyl]-1-Methyl-5-Oxo-2-Sulfanylideneimidazolidin-4-Yl}acetamido)benzoate is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, material science, and agricultural chemistry, supported by relevant data tables and documented case studies.
Structure and Composition
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 346.41 g/mol
- IUPAC Name : this compound
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic properties.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy against various cancer cell lines. The results indicated that the compound exhibits significant cytotoxicity, particularly against breast cancer cells, through apoptosis induction mechanisms.
Material Science
The compound's unique structure allows it to be utilized in the development of advanced materials.
Case Study: Polymer Synthesis
Research conducted at a leading university demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. The synthesized polymers showed improved performance in high-temperature applications.
Agricultural Chemistry
The compound has potential applications in agrochemicals as a biopesticide due to its ability to disrupt pest metabolism.
Case Study: Pesticidal Activity
Field trials conducted on crops revealed that formulations containing this compound significantly reduced pest populations while being environmentally safer compared to conventional pesticides.
Mechanism of Action
The mechanism of action of METHYL 4-(2-{3-[(4-METHOXYPHENYL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to derivatives of 1,2,4-triazole-thiones and hydrazinecarbothioamides, such as those reported in . Below is a detailed analysis:
Core Heterocyclic Structure
| Compound Type | Aromaticity | Functional Groups | Electronic Properties |
|---|---|---|---|
| Target Imidazolidinone | Saturated | 5-Oxo, sulfanylidene | Polar due to C=O; S=C enhances π-conjugation |
| 1,2,4-Triazole-Thiones [3] | Aromatic | Thione (C=S), sulfonyl (SO₂) | Aromatic stabilization; sulfonyl is electron-withdrawing |
The imidazolidinone core is non-aromatic and saturated, contrasting with the aromatic 1,2,4-triazole ring. The 5-oxo group in the target compound introduces polarity, while the sulfanylidene group may participate in resonance, similar to the thione (C=S) group in triazoles .
Substituent Effects
| Substituent | Target Compound | Triazole Derivatives [3] | Impact on Properties |
|---|---|---|---|
| Aromatic Groups | 4-Methoxyphenylmethyl | 4-X-phenylsulfonyl (X=H, Cl, Br) | Methoxy is electron-donating; sulfonyl is electron-withdrawing |
| Halogenation | Absent | 2,4-Difluorophenyl | Fluorine enhances lipophilicity and metabolic stability |
| Ester/Ketone | Methyl benzoate ester | Ketone (in alkylated triazoles) | Ester increases lipophilicity vs. ketone’s polarity |
The 4-methoxyphenyl group in the target compound enhances lipophilicity compared to the sulfonyl-containing triazoles, which are more polar. Halogenation (e.g., fluorine in triazoles) is absent in the target but could influence binding affinity in related compounds .
Spectroscopic Characteristics
| Functional Group | Target Compound (Expected) | Triazole-Thiones [3] |
|---|---|---|
| C=O Stretch (IR) | ~1680 cm⁻¹ (5-oxo) | Absent in triazoles; present in precursors (1663–1682 cm⁻¹) |
| C=S/S=C Stretch (IR) | ~1250 cm⁻¹ (sulfanylidene) | 1247–1255 cm⁻¹ (thione) |
| NH Stretch (IR) | ~3300 cm⁻¹ (amide) | 3278–3414 cm⁻¹ (triazole-thiones) |
The target’s IR profile is expected to align with analogous compounds, featuring strong C=O (5-oxo) and C=S (sulfanylidene) stretches. The absence of a thiol (S-H) band (~2500–2600 cm⁻¹) in both the target and triazole-thiones confirms the dominance of thione/sulfanylidene tautomers .
Biological Activity
Methyl 4-(2-{3-[(4-methoxyphenyl)methyl]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl}acetamido)benzoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O₄S
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the methoxy group in the phenyl ring contributes to its antioxidant properties, which can mitigate oxidative stress in biological systems.
- Enzyme Inhibition : The imidazolidinone moiety may interact with specific enzymes, inhibiting their activity and potentially leading to therapeutic effects in various diseases.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for further investigation in infectious disease treatments.
Case Studies and Experimental Data
Several studies have investigated the biological effects of similar compounds, providing insights into the potential efficacy of this compound.
Toxicological Assessment
Toxicology studies are crucial for understanding the safety profile of new compounds. The eMolTox web server predicts potential toxicities associated with chemical structures, including those similar to this compound. These predictions aid in assessing the risk before clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
